Einecs 261-738-9
Description
Contextualization within Amino Acid Biochemistry and Derivatives
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. britannica.com Cysteine, a semi-essential proteinogenic amino acid, is notable for its thiol side chain, which is highly reactive and participates in the formation of disulfide bonds, crucial for protein structure and stability. britannica.comwikipedia.org While the L-form of amino acids is predominantly found in proteins, D-isomers, such as D-cysteine, also occur naturally and exhibit distinct biological activities. wikipedia.org
D-cysteine, the enantiomer of the more common L-cysteine, is involved in various physiological processes, including acting as a signaling molecule in the mammalian nervous system. wikipedia.orgnih.gov It is a component of certain bacterial peptides and can influence cellular processes like redox homeostasis. vulcanchem.comnih.gov
S-(3-Aminopropyl)-D-cysteine belongs to a class of modified amino acids where the thiol group of cysteine is derivatized. This modification, in this case, the addition of a 3-aminopropyl group via a thioether linkage, alters the molecule's chemical properties. vulcanchem.com The thioether bond is more stable than a free thiol group, and the presence of an additional primary amine group increases the molecule's polarity and potential for hydrogen bonding. vulcanchem.com These structural alterations are key to its specific functions and interactions within biological systems.
Below is a table detailing the key properties of S-(3-Aminopropyl)-D-cysteine:
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid nih.gov |
| Molecular Formula | C₆H₁₄N₂O₂S nih.gov |
| Molecular Weight | 178.26 g/mol nih.gov |
| EINECS Number | 261-738-9 |
| CAS Number | 2185811-16-7 nih.gov |
| Key Structural Features | D-cysteine backbone, 3-aminopropyl side chain, Thioether linkage vulcanchem.com |
Significance in Advanced Chemical Synthesis and Biochemical Pathways
The unique structure of S-(3-Aminopropyl)-D-cysteine makes it a valuable component in advanced chemical synthesis. The presence of multiple functional groups—two primary amines, a carboxylic acid, and a thioether—allows for a variety of chemical modifications and conjugations. This versatility is exploited in the synthesis of more complex molecules, including peptides and other bioactive compounds. For instance, the amino groups can be targets for N-acetylation, a common reaction in biological systems catalyzed by N-acetyltransferases. portlandpress.com
In the realm of biochemical pathways, D-cysteine and its derivatives are subjects of ongoing research. D-cysteine can be a substrate for enzymes like D-amino acid oxidase and 3-mercaptopyruvate (B1229277) sulfurtransferase, leading to the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with cytoprotective effects. vulcanchem.com The structural modifications in S-(3-Aminopropyl)-D-cysteine could potentially modulate its interaction with these enzymes, thereby influencing H₂S production pathways. vulcanchem.com
Furthermore, research on related compounds suggests potential roles in cellular signaling. For example, D-cysteine has been shown to interact with the myristoylated alanine-rich C-kinase substrate (MARCKS) protein and to influence the Akt-mediated phosphorylation of FoxO transcription factors, which are involved in cell proliferation. vulcanchem.com While direct evidence for S-(3-Aminopropyl)-D-cysteine's involvement in these specific pathways is still emerging, its structural similarity to D-cysteine suggests it may have analogous or novel biological activities that are of significant interest to researchers.
The transsulfuration pathway, which synthesizes cysteine from methionine, is a critical component of sulfur amino acid metabolism. ucd.iecaldic.com This pathway underscores the metabolic interconnectedness of these compounds. While the direct metabolism of S-(3-Aminopropyl)-D-cysteine is not yet fully elucidated, its structural relationship to cysteine places it within the broader context of these fundamental biochemical routes.
The table below summarizes the key research findings related to D-cysteine and its derivatives, providing a framework for understanding the potential significance of S-(3-Aminopropyl)-D-cysteine.
| Research Area | Key Findings | Potential Relevance to S-(3-Aminopropyl)-D-cysteine |
| Enzymatic Substrate | D-cysteine is a substrate for enzymes that produce hydrogen sulfide (H₂S). vulcanchem.com | The 3-aminopropyl group may alter its affinity as a substrate for H₂S-producing enzymes. vulcanchem.com |
| Cellular Signaling | D-cysteine derivatives can modulate signaling pathways like the Akt/FoxO pathway. vulcanchem.com | S-(3-Aminopropyl)-D-cysteine may share similar or have unique signaling properties. |
| Protein Interaction | D-cysteine has been found to bind to the MARCKS protein. vulcanchem.com | The potential for S-(3-Aminopropyl)-D-cysteine to interact with MARCKS or other proteins is an area for future research. |
| Ferroptosis Protection | D-cysteine supplementation has shown to protect against a form of cell death called ferroptosis by supporting glutathione (B108866) synthesis. nih.gov | The aminopropyl modification could influence its role in cellular protection and glutathione metabolism. |
Properties
CAS No. |
59404-77-2 |
|---|---|
Molecular Formula |
C21H40N2O5 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
dodecyl 2-amino-2-methylpropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H33NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15(18)16(2,3)17;7-4-2-1-3(6-4)5(8)9/h4-14,17H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
GONNPBYFECDJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)(C)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for S 3 Aminopropyl D Cysteine and Analogues
Chemical Synthesis Approaches for Aminopropylcysteine Frameworks
The chemical synthesis of S-(3-Aminopropyl)-D-cysteine and related structures primarily relies on the nucleophilic nature of the cysteine thiol group and requires careful control of stereochemistry to obtain the desired D-enantiomer.
Strategies for Aminopropyl Group Introduction
The introduction of the 3-aminopropyl group onto the sulfur atom of D-cysteine is a key step in the synthesis of S-(3-Aminopropyl)-D-cysteine. This is typically achieved by reacting D-cysteine with a suitable 3-carbon electrophile bearing a protected or unprotected amino group. A common reagent for this purpose is a 3-halopropylamine, such as 3-bromopropylamine (B98683) or 3-chloropropylamine, or their hydrohalide salts.
The reaction proceeds via the nucleophilic attack of the D-cysteine thiolate on the carbon atom bearing the halogen. The amino group on the propyl chain is often protected, for example as a phthalimide (B116566) or a carbamate, to prevent side reactions, such as self-alkylation or reaction with the cysteine's amino group. The protecting group can then be removed in a subsequent step to yield the final product.
In a typical procedure, D-cysteine is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to generate the thiolate. The 3-halopropylamine derivative is then added, and the reaction mixture is stirred until the starting materials are consumed. The product can be isolated and purified by techniques such as crystallization or chromatography. nih.gov
Below is a table summarizing a general approach for the synthesis of S-(3-aminopropyl)-D-cysteine:
| Step | Description | Reactants | General Conditions |
| 1 | Thiolate Formation | D-Cysteine, Base (e.g., NaOH) | Aqueous solution, controlled pH |
| 2 | S-Alkylation | 3-Halopropylamine (e.g., 3-bromopropylamine hydrobromide) | Stirring at room temperature or gentle heating |
| 3 | Purification | - | Crystallization, Ion-exchange chromatography |
Biosynthetic Pathways and Enzymatic Modifications
Nature employs enzymes to synthesize a vast array of molecules with high stereospecificity. While a direct biosynthetic pathway for S-(3-Aminopropyl)-D-cysteine has not been extensively characterized, related enzymatic reactions provide insights into potential biocatalytic routes.
Enzymatic Pathways Involving Cysteine for Aminopropyl Incorporation
While the direct enzymatic incorporation of an aminopropyl group onto cysteine is not a well-documented primary metabolic pathway, several enzymes exhibit activities that could be harnessed for this purpose. For instance, enzymes involved in the biosynthesis of S-alkylcysteines in various organisms could potentially accept aminopropyl donors.
One relevant enzyme is 3-chloro-D-alanine chloride-lyase from Pseudomonas putida. This pyridoxal (B1214274) phosphate-dependent enzyme has been shown to catalyze the β-replacement reaction of 3-chloro-D-alanine with various thiols to produce the corresponding S-substituted D-cysteines. vulcanchem.comnih.gov Although its natural substrate range is specific, enzyme engineering could potentially broaden its specificity to accept an aminopropylthiol or a related precursor. The enzyme catalyzes the cleavage of the carbon-chlorine bond in 3-chloro-D-alanine, which then reacts with a nucleophilic sulfur compound. nih.govwikipedia.orgenzyme-database.org
The general reaction catalyzed by 3-chloro-D-alanine chloride-lyase is: 3-chloro-D-alanine + R-SH → S-R-D-cysteine + HCl
If 3-aminopropanethiol (B1201785) were a suitable substrate, this enzyme could theoretically produce S-(3-aminopropyl)-D-cysteine.
Semisynthetic Methodologies for Aminovinyl-Cysteine Containing Peptides
A related area of research that involves enzymatic modification of cysteine-containing peptides is the synthesis of aminovinyl-cysteine (AviCys) motifs. These structures are found in some ribosomally synthesized and post-translationally modified peptides (RiPPs) and are important for their biological activity.
The biosynthesis of the AviCys moiety involves a complex enzymatic cascade. A key step is the oxidative decarboxylation of a C-terminal cysteine residue in a precursor peptide, catalyzed by a flavin-dependent enzyme. This generates a reactive enethiolate intermediate which then undergoes a Michael addition to a dehydroalanine (B155165) residue within the peptide, forming the characteristic thioether linkage of the AviCys ring.
Semisynthetic approaches leverage these enzymes to create novel peptides. A synthetic peptide containing a C-terminal cysteine can be subjected to the action of the purified decarboxylase enzyme to generate the aminovinyl group. This approach combines the flexibility of chemical peptide synthesis with the specificity of enzymatic transformations. While this methodology produces an aminovinyl-cysteine rather than an aminopropylcysteine, it highlights the potential of using enzymes to modify cysteine residues in a controlled manner to generate diverse peptide structures.
Biochemical Roles and Metabolic Interplay of S 3 Aminopropyl D Cysteine
Participation in Cellular Biochemical Processes
While direct evidence for S-(3-Aminopropyl)-D-cysteine is unavailable, the broader category of D-amino acids, including D-cysteine, is recognized for its presence and functional roles in mammals, particularly in the nervous system. D-cysteine has been identified as an endogenous molecule in the mammalian brain and is implicated in regulating the proliferation of neural progenitor cells. Its concentration is notably higher during embryonic development.
Given its structure as a D-cysteine analogue, S-(3-Aminopropyl)-D-cysteine could potentially participate in similar signaling pathways. The S-alkyl group might influence its interaction with specific receptors or enzymes, potentially modulating its biological activity compared to unmodified D-cysteine. However, without experimental data, its precise role in any cellular process remains speculative.
Linkages to Cysteine and Sulfur Amino Acid Metabolism
The metabolism of cysteine is a central hub in cellular biochemistry, connecting sulfur amino acid pathways with various essential functions. The introduction of a modified D-cysteine analogue like S-(3-Aminopropyl)-D-cysteine would likely see it intersect with these pathways, although the specifics of such interactions are unknown.
Integration with General Cysteine Biosynthesis Pathways
In mammals, the biosynthesis of L-cysteine, the proteinogenic isomer, primarily occurs through the transsulfuration pathway, which converts methionine to cysteine via homocysteine. In contrast, D-cysteine is thought to be generated from L-cysteine by an enzyme called serine racemase, which has been shown to possess cysteine racemase activity.
It is unlikely that S-(3-Aminopropyl)-D-cysteine would be directly synthesized via the primary cysteine biosynthetic pathways. Its formation would likely require a specific enzymatic modification of D-cysteine, involving the addition of a 3-aminopropyl group to the sulfur atom. The enzymes responsible for such a transformation have not been identified.
Transsulfuration Pathways and Homocysteine Metabolism Interplay
The transsulfuration pathway is a critical metabolic route that interconverts methionine and cysteine, playing a key role in managing sulfur balance and homocysteine levels. wikipedia.orgnih.gov This pathway, catalyzed by enzymes such as cystathionine β-synthase and cystathionine γ-lyase, is primarily associated with L-amino acids. wikipedia.orgnih.gov
The involvement of a D-amino acid analogue like S-(3-Aminopropyl)-D-cysteine in the transsulfuration pathway would be unconventional. The stereospecificity of the enzymes involved makes it improbable that it would serve as a direct substrate. However, its presence could potentially exert an allosteric regulatory effect on these enzymes, thereby indirectly influencing the flow of metabolites through the pathway.
Interactions with Glutathione (B108866) Biosynthesis and Cellular Antioxidant Systems
Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.gov The availability of cysteine is therefore crucial for maintaining cellular redox homeostasis. Studies have shown that D-cysteine supplementation can support glutathione synthesis, although it is not a direct precursor. nih.gov It is thought to enhance the uptake of L-cystine, which is then used for glutathione production. nih.gov
S-(3-Aminopropyl)-D-cysteine, as a D-cysteine derivative, might share this ability to influence cellular glutathione levels. The aminopropyl group could potentially affect its transport into cells or its interaction with systems that regulate cysteine uptake, thereby indirectly impacting the cellular antioxidant capacity.
Role in Coenzyme A Biosynthesis and Acyl Carrier Functions
Coenzyme A (CoA) is an essential cofactor in numerous metabolic reactions, and its synthesis is dependent on the availability of cysteine. bbk.ac.ukresearchgate.net The biosynthesis of CoA involves a series of enzymatic steps that incorporate cysteine into the final molecule. bbk.ac.uk
Enzymatic Degradation and Transformation Pathways of D-Cysteine and Analogues
The primary route for the degradation of D-cysteine in mammals involves the enzyme D-amino acid oxidase (DAO). This enzyme catalyzes the oxidative deamination of D-amino acids. In the case of D-cysteine, this leads to the formation of 3-mercaptopyruvate (B1229277), which can then be further metabolized by 3-mercaptopyruvate sulfurtransferase to produce pyruvate and hydrogen sulfide (B99878) (H₂S), a significant signaling molecule.
It is plausible that S-(3-Aminopropyl)-D-cysteine could also be a substrate for D-amino acid oxidase. The efficiency of this reaction would depend on how the S-(3-aminopropyl) group fits into the active site of the enzyme. If it is a substrate, its degradation would lead to the release of the S-substituted thiol, which would then enter its own specific metabolic pathway. Alternatively, the S-alkylation might render the molecule resistant to degradation by DAO, potentially leading to its accumulation or degradation through other, currently unidentified, pathways. The incorporation of D-amino acids can significantly inhibit the enzymatic hydrolysis of peptides, a principle that might extend to the degradation of this modified amino acid.
D-Cysteine Desulfhydrase Activity and Products
D-cysteine desulfhydrase (DCyD) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of D-cysteine. nih.govnih.gov This enzyme catalyzes the α,β-elimination reaction of D-cysteine, breaking it down into simpler molecules. The primary products of this enzymatic reaction are pyruvate, hydrogen sulfide (H₂S), and ammonia. nih.govnih.gov
The substrate specificity of D-cysteine desulfhydrase has been a subject of scientific investigation. Studies on the enzyme from Salmonella typhimurium have revealed that it is highly specific for D-cysteine. nih.govnih.gov It also shows activity towards β-chloro-D-alanine. However, its activity is significantly lower with D-serine, and it is inactive with L-serine and 1-amino-1-carboxy cyclopropane (ACC). nih.govnih.gov While direct studies on the activity of D-cysteine desulfhydrase on S-(3-Aminopropyl)-D-cysteine are not extensively documented in available research, the enzyme's specificity for the D-enantiomer of cysteine suggests that the presence of the S-alkyl substituent could influence its binding and catalytic efficiency.
The reaction mechanism of D-cysteine desulfhydrase involves the formation of a Schiff base between the amino group of the D-cysteine substrate and the PLP cofactor. This is followed by a series of steps leading to the cleavage of the carbon-sulfur bond and the release of the final products.
Interactive Table: Substrate Specificity of D-Cysteine Desulfhydrase from Salmonella typhimurium
| Substrate | Relative Activity | Products |
| D-Cysteine | High | Pyruvate, H₂S, Ammonia |
| β-chloro-D-alanine | Moderate | Pyruvate, Chloride, Ammonia |
| D-Serine | Low | Not well characterized |
| L-Serine | Inactive | None |
| 1-amino-1-carboxy cyclopropane (ACC) | Inactive | None |
| S-(3-Aminopropyl)-D-cysteine | Not experimentally determined | Hypothesized to be similar to D-cysteine with potential release of 3-aminopropanethiol (B1201785) |
Mechanisms of Amino Acid Catabolism in Microorganisms
Microorganisms have evolved diverse pathways for the catabolism of amino acids, including the sulfur-containing amino acid cysteine. The degradation of cysteine in bacteria is a key process for recycling sulfur and providing carbon and nitrogen for cellular metabolism. These catabolic pathways can operate under both aerobic and anaerobic conditions and are mediated by a variety of enzymes. nih.govnih.gov
In many bacteria, the initial step in D-cysteine catabolism is catalyzed by D-cysteine desulfhydrase, leading to the formation of pyruvate, ammonia, and hydrogen sulfide. nih.gov Several genes have been identified in bacteria that are involved in cysteine degradation. For instance, in freshwater bacteria, genes such as metC, malY, tnaA, cysM, cysK, and dcyD are implicated in cysteine metabolism. nih.govnih.gov
The catabolism of S-substituted cysteines, such as S-alkyl-cysteines, has also been observed in microorganisms. For example, the microbial degradation of keratin, a protein rich in cysteine, involves the breakdown of disulfide bonds and the subsequent catabolism of cysteine residues. researchgate.net While specific pathways for the microbial degradation of S-(3-Aminopropyl)-D-cysteine have not been fully elucidated, it is plausible that microorganisms could utilize enzymes that cleave the C-S bond. This would likely release 3-aminopropanethiol and the D-cysteine backbone, which could then be further metabolized through known D-cysteine degradation pathways.
Interactive Table: Key Genes in Microbial Cysteine Degradation
| Gene | Encoded Enzyme/Function | Organism(s) |
| dcyD | D-cysteine desulfhydrase | Freshwater bacteria |
| metC | Cystathionine beta-lyase | Freshwater bacteria |
| malY | MalY protein (cysteine desulfhydrase activity) | Freshwater bacteria |
| tnaA | Tryptophanase (with cysteine desulfhydrase activity) | Freshwater bacteria |
| cysK | Cysteine synthase A | Freshwater bacteria |
| cysM | Cysteine synthase B | Freshwater bacteria |
Pharmacological and Biomedical Research Applications of S 3 Aminopropyl D Cysteine and Derivatives
Exploration of Potential Therapeutic Applications
The unique structure of D-cysteine derivatives, including S-(3-Aminopropyl)-D-cysteine, has prompted investigations into their therapeutic potential across several domains. The presence of the D-amino acid configuration can offer resistance to degradation by common proteases, a desirable trait for therapeutic agents.
Research has highlighted the role of D-cysteine in the nervous system, where it acts as an endogenous regulator of neural progenitor cell dynamics. nih.gov Specifically, D-cysteine has been shown to inhibit Akt signaling, a key pathway in cell proliferation, thereby influencing the cell cycle of neural progenitors. nih.gov Furthermore, the metabolic conversion of D-cysteine to hydrogen sulfide (B99878) (H₂S) has been identified as a protective mechanism against ischemia-reperfusion injury in the kidney, suggesting a therapeutic avenue for organ protection. researchgate.net
In the context of infectious diseases, D-amino acids have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. mdpi.com This anti-biofilm activity presents a potential strategy for developing novel antibacterial treatments. Derivatives of cysteine are also instrumental in designing novel drug candidates and creating bioconjugates for targeted drug delivery systems, which can enhance the efficacy of pharmaceutical formulations, including those for cancer therapy. chemimpex.com
Enzyme Inhibition Studies and Structure-Activity Relationships
The thiol group of cysteine is a key nucleophile in the active site of many enzymes, particularly cysteine proteases. This makes cysteine derivatives a cornerstone for designing specific and potent enzyme inhibitors.
The design of inhibitors targeting cysteine-dependent enzymes is a significant area of medicinal chemistry. ku.edu A variety of chemical "warheads" that can covalently and often irreversibly react with the active site cysteine have been developed.
Key strategies in the synthesis of these inhibitors include:
Peptidyl Michael Acceptors: These compounds are designed to be extremely potent irreversible inactivators of cysteine proteases. ku.edu
Peptide Nitriles: These molecules act as potent, reversible inhibitors by forming a covalent thioimidate adduct with the enzyme's active site cysteine. ku.edu
Dipeptidyl Enoates and Nitroalkenes: These have been synthesized and tested as both irreversible and potent reversible inhibitors against parasitic cysteine proteases. researchgate.net
Sulphonamide Derivatives: Cysteine-based sulphonamides have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov
The synthesis often involves protecting the amino group of the cysteine moiety during chemical reactions to prevent unwanted side reactions, followed by coupling with other chemical entities to create the final inhibitor. nih.gov
The specificity and potency of enzyme inhibitors are critical for their therapeutic utility. D-cysteine derivatives can offer unique advantages in enzyme modulation due to their stereochemistry. The three-dimensional arrangement of a D-amino acid-based inhibitor can lead to different binding interactions within an enzyme's active site compared to its L-enantiomer, potentially increasing specificity for the target enzyme while avoiding off-target effects.
Research has shown that the structural and steric differences in the active sites of various cysteine proteases, such as cathepsins, lead to significant variations in their susceptibility to inhibition by the same compound. mdpi.com For example, the natural product 6,6′-Dihydroxythiobinupharidine displayed high potency against Cathepsin S (IC₅₀ = 3.2 μM) but was significantly less effective against Cathepsin B (IC₅₀ = 1359.4 μM). mdpi.com This highlights how subtle differences in active site topology can be exploited to achieve inhibitor specificity.
Furthermore, a chemogenetic strategy has been developed for the selective inhibition of specific cysteine-dependent enzymes. dundee.ac.uk This approach involves genetically encoding a non-canonical amino acid at a specific site in the target enzyme, which can then be targeted by a bioorthogonal inhibitor, achieving high specificity even among closely related enzymes. dundee.ac.uk Studies on D-cysteine desulfhydrase, an enzyme that specifically decomposes D-cysteine, further underscore the principle that enzymes can possess high specificity for D-amino acid substrates. researchgate.net
| Inhibitor Class | Mechanism of Action | Target Enzyme Class | Potency/Specificity Finding |
| Dipeptidyl Nitroalkenes | Covalent, Reversible | Parasitic Cysteine Proteases (Rhodesain, Cruzain) | Potent inhibition with Kᵢ values as low as 0.44 nM. researchgate.net |
| 6,6′-Dihydroxythiobinupharidine | Non-covalent Binding | Cathepsins | Highly selective for Cathepsin S (IC₅₀ = 3.2 μM) over Cathepsin B, L, and papain. mdpi.com |
| Peptidyl Michael Acceptors | Covalent, Irreversible | Cysteine Proteases (e.g., Rhinovirus 3C Protease) | Sub-micromolar IC₅₀ values for viral replication inhibition. ku.edu |
Applications in Peptide Chemistry and Protein Engineering
The chemical properties of cysteine residues are widely exploited in peptide chemistry and protein engineering to create novel structures and therapeutics with enhanced properties.
Cross-linking is a technique used to introduce structural constraints into peptides and proteins, often to stabilize a specific conformation or to study molecular interactions. Cysteine residues are frequently used for this purpose.
A prominent strategy is the formation of disulfide bridges between two cysteine residues through oxidation of their thiol groups. bachem.com However, more advanced methods have been developed for greater control and diversity. One such method is a cysteine-directed, proximity-driven strategy that uses chlorooxime-based crosslinkers. nih.gov This reaction begins with a rapid conjugation to a cysteine residue, which then facilitates a proximity-driven reaction with a nearby amine (like a lysine (B10760008) side chain or the N-terminus), resulting in the formation of a stable bicyclic peptide under biocompatible conditions. nih.gov This allows for the creation of constrained peptide structures with varied ring topologies. nih.gov
| Cross-Linking Strategy | Reagents | Linkage Type | Key Advantage |
| Disulfide Bridge Formation | Oxidation (e.g., air, iodine) | Disulfide (S-S) | Simple and common method for stabilization. bachem.com |
| Proximity-Driven Cyclization | Chlorooxime-based crosslinkers | Thiohydroximate and others | High efficiency and site-selectivity under biocompatible conditions. nih.gov |
| Desulfurative C-C Bond Formation | Visible-light-mediated reaction | Carbon-Carbon (C-C) | Creates proteolytically stable, biogenic hydrocarbon linkages. nih.gov |
Protein engineering aims to modify proteins to improve their therapeutic characteristics, such as stability, activity, and in vivo half-life. ksu.edu.sa The modification of cysteine residues is a key tool in this process.
One critical application is enhancing the in vivo stability of protein therapeutics. The conjugation of molecules like human serum albumin (HSA) can extend a drug's half-life. researchgate.netmdpi.com Research has shown that using 3-arylpropiolonitriles (APN) for chemo-selective modification of cysteine residues creates a more hydrolytically stable linkage compared to traditional maleimide-based chemistry. researchgate.netmdpi.com This improved stability of the conjugate translates to a significantly longer serum half-life for the therapeutic protein. researchgate.net
Other engineering strategies involving cysteine include:
Introducing new disulfide bonds: By converting selected amino acids to cysteines via site-directed mutagenesis, new disulfide bridges can be engineered to increase the thermal stability of a protein. ksu.edu.sa
Removing or replacing cysteine residues: In some therapeutic proteins, an unpaired cysteine can lead to aggregation and oligomerization, reducing activity. Replacing such a cysteine with another amino acid, like serine, can prevent these issues and restore the protein's specific activity. ksu.edu.sa
These modifications are crucial for developing robust and effective peptide and protein-based drugs. ksu.edu.saresearchgate.netmdpi.com
Production of Bioactive Aminovinyl-Cysteine Peptides
Bioactive peptides containing S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) and its methylated form, S-[(Z)-2-aminovinyl]-(3S)-3-methyl-d-cysteine (AviMeCys), represent a significant area of interest in pharmacological research due to their potent biological activities. nih.gov These peptides, isolated from various bacterial species, exhibit a range of effects from antimicrobial to anticancer activities. nih.gov The production of these peptides is a complex process, often involving ribosomal synthesis followed by extensive post-translational modifications (PTMs). nih.gov
The biosynthesis of aminovinyl-cysteine-containing peptides is a key focus of research, particularly given the challenges associated with their chemical synthesis. nih.govnih.gov The formation of the characteristic AviCys ring structure is a critical step. nih.gov In many cases, this involves the enzymatic dehydration of a serine or threonine residue to form a dehydroamino acid. researchgate.net Subsequently, the C-terminal cysteine undergoes oxidative decarboxylation to create a reactive enethiol intermediate, which then cyclizes onto the dehydroamino acid. nih.govresearchgate.net
Enzymes such as LanD-like flavoproteins are crucial in catalyzing the oxidative decarboxylation of the C-terminal cysteine, which is a unique step in the formation of AviCys. researchgate.netresearchgate.net The study of these enzymatic pathways is essential for developing methods to produce these peptides in higher yields, as natural fermentation typically results in low quantities (10-200 mg/L), hindering their potential for widespread clinical use. nih.gov The intricate C-terminal ring of these peptides is critical for their bioactivity. nih.gov
Table 1: Examples of Bioactive Aminovinyl-Cysteine Peptides and Their Activities
| Peptide | Producing Organism | Biological Activity |
|---|---|---|
| Epidermin | Staphylococcus epidermidis | Antimicrobial (Lantibiotic) |
| Cypemycin | Streptomyces sp. | Anticancer |
| Gallidermin | Staphylococcus gallinarum | Antimicrobial, potential acne treatment |
| Mutacin 1140 | Streptococcus mutans | Antimicrobial, potential for treating throat infections |
Anti-Ferroptotic Research and Cellular Protection Mechanisms
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. nih.govnih.gov Research into protective mechanisms against ferroptosis has highlighted the crucial role of D-cysteine and its derivatives.
D-Cysteine Supplementation and Lipid Peroxide Suppression
D-cysteine supplementation has been shown to offer partial protection against ferroptosis. nih.gov This protective effect is achieved through the suppression of lipid peroxide production. nih.govresearchgate.net In studies involving Hepa 1-6 cells, D-cysteine supplementation was able to inhibit cell death for up to 24 hours in the presence of ferroptosis inducers like erastin. nih.govresearchgate.net The mechanism appears to involve sustaining intracellular levels of cysteine and glutathione (B108866) (GSH). nih.govresearchgate.net
However, the protective effect of D-cysteine is less pronounced in an environment deficient in both cysteine and cystine, indicating that its action is linked to the availability of these compounds. nih.gov While L-cysteine supplementation can completely rescue cells from erastin-induced ferroptosis, the protection offered by D-cysteine is partial. nih.govresearchgate.net
Table 2: Effect of D-Cysteine Supplementation on Ferroptosis
| Experimental Condition | Observation | Reference |
|---|---|---|
| Erastin-induced xCT dysfunction in Hepa 1-6 cells with D-Cysteine supplementation | Cells remained viable for up to 24 hours, but died after 48 hours. | nih.govresearchgate.net |
| Cystine deprivation with D-Cysteine supplementation | Less pronounced protective effect compared to xCT inhibition by erastin. | nih.gov |
| Erastin-induced xCT dysfunction with L-Cysteine supplementation | Complete rescue from ferroptosis. | nih.govresearchgate.net |
Mechanisms of GSH Synthesis Dependence in Ferroptosis Protection
The protective effect of D-cysteine against ferroptosis is dependent on the synthesis of glutathione (GSH). nih.gov GSH is a crucial antioxidant that serves as an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4). nih.govresearchgate.net GPX4 plays a central role in preventing ferroptosis by reducing phospholipid hydroperoxides to non-toxic alcohols. nih.govnih.govfrontiersin.org
The synthesis of GSH is highly dependent on the availability of L-cysteine. nih.govresearchgate.net D-cysteine itself is not a direct source for GSH synthesis. nih.gov Instead, it is believed to promote the cellular uptake of L-cysteine by participating in a disulfide exchange reaction with L-cystine, which releases L-cysteine that can then be used for GSH synthesis. nih.gov When cells are treated with a combination of buthionine sulfoximine (B86345) (an inhibitor of GSH synthesis) and erastin, the anti-ferroptotic effect of D-cysteine is diminished, confirming its dependence on GSH synthesis. nih.govresearchgate.net The system xc-/GSH/GPX4 axis is a primary mechanism for catalyzing phospholipid hydroperoxides and protecting against ferroptosis. nih.gov
Table 3: Key Molecules in GSH-Dependent Ferroptosis Protection
| Molecule | Function | Role in Ferroptosis Protection |
|---|---|---|
| Glutathione (GSH) | Major cellular antioxidant; cofactor for GPX4. | Essential for GPX4 activity to reduce lipid peroxides. nih.govnih.govfrontiersin.org |
| Glutathione Peroxidase 4 (GPX4) | Enzyme that reduces phospholipid hydroperoxides. | Central inhibitor of ferroptosis. nih.govnih.govfrontiersin.org |
| L-Cysteine | Amino acid precursor for GSH synthesis. | Rate-limiting factor for GSH production. nih.govfrontiersin.org |
| D-Cysteine | Isomer of cysteine. | Promotes L-cysteine uptake for GSH synthesis. nih.gov |
| System xc- | Cystine/glutamate antiporter. | Imports cystine for conversion to cysteine and subsequent GSH synthesis. nih.gov |
Analytical Methodologies for S 3 Aminopropyl D Cysteine Detection and Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidaion of Aminopropylcysteine Compounds
Spectroscopic methods are fundamental in determining the precise molecular structure of S-(3-Aminopropyl)-D-cysteine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to verify the structure, including the stereochemistry and the placement of the aminopropyl group on the cysteine sulfur atom. The chemical shifts are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecule. For S-alkyl-cysteine derivatives, specific shifts can be predicted and observed. For instance, in D₂O, the protons of the cysteine backbone and the aminopropyl side chain would exhibit characteristic signals.
| Atom | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| α-Carbon | Cα | ~3.9 - 4.4 | ~55 - 59 |
| β-Carbon | Cβ | ~3.0 - 3.2 | ~27 - 42 |
| Carboxyl Carbon | -COOH | - | ~170 - 181 |
| S-CH₂ (Propyl) | C1' | ~2.6 - 2.8 | ~30 - 35 |
| -CH₂- (Propyl) | C2' | ~1.8 - 2.0 | ~28 - 32 |
| -CH₂-N (Propyl) | C3' | ~2.9 - 3.1 | ~37 - 45 |
Note: Values are approximate and can vary based on pH, solvent, and specific substitution. The chemical shifts for the α- and β-carbons are particularly sensitive to the redox state of the sulfur atom. researchgate.netlibretexts.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy complements NMR by identifying the functional groups present in the molecule based on their vibrational frequencies. Key functional groups in S-(3-Aminopropyl)-D-cysteine, such as amines (N-H), carboxylic acid (O-H and C=O), and the thioether (C-S) bond, have characteristic absorption bands. The IR spectrum provides confirmation of these groups. For example, the presence of a sulfoxide (B87167) group (S=O) in oxidized S-alkyl-cysteine derivatives can be identified by a strong absorption band near 1020 cm⁻¹. tandfonline.compsu.edu Other sulfur-oxygen species that may arise from oxidation have characteristic absorbances in the 1200-1000 cm⁻¹ region. researchgate.net
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3300 - 3500 (primary amines show two bands) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carbonyl (in Carboxylic Acid) | C=O stretch | 1700 - 1725 |
| Alkyl | C-H stretch | 2850 - 2960 |
| Sulfoxide (if oxidized) | S=O stretch | ~1020 - 1050 (strong) |
Chromatographic Separations for Isolation, Purity Assessment, and Quantitative Analysis in Biochemical Research
Chromatographic techniques are indispensable for separating S-(3-Aminopropyl)-D-cysteine from complex biological matrices, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. myfoodresearch.com For S-substituted cysteine derivatives, reversed-phase HPLC is a common approach. researchgate.net Since most amino acids, including S-(3-Aminopropyl)-D-cysteine, lack a strong chromophore for UV detection, a derivatization step is often required. myfoodresearch.com Reagents such as o-phthaldialdehyde (OPA), dansyl chloride, or 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) are used to introduce a fluorescent or UV-active tag, significantly enhancing detection sensitivity. researchgate.netnih.govresearchgate.net The choice of column, typically a C18 column, and mobile phase composition are optimized to achieve effective separation from other amino acids and matrix components. innovareacademics.insielc.com Quantitative analysis is performed by comparing the peak area or height of the analyte to that of a known standard. researchgate.netnih.gov
| Parameter | Typical Conditions |
|---|---|
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) innovareacademics.in |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.netinnovareacademics.in |
| Derivatization Agent | OPA, Dansyl Chloride, PITC, CMQT researchgate.netnih.govresearchgate.net |
| Detection | UV/Vis or Fluorescence, post-derivatization myfoodresearch.com |
| Quantification | External or internal standard method researchgate.netnih.gov |
Gas Chromatography (GC) is another powerful separation technique, but it requires that analytes be volatile and thermally stable. sigmaaldrich.com Amino acids are polar and non-volatile, necessitating a chemical derivatization step to make them suitable for GC analysis. sigmaaldrich.comnih.gov The most common derivatization methods are silylation and acylation. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens on the amine, carboxyl, and thiol groups with nonpolar silyl (B83357) groups. sigmaaldrich.com Alternatively, a two-step acylation/esterification process can be used. mdpi.com After derivatization, the now-volatile analyte is separated on a GC column and typically detected by a mass spectrometer (GC-MS).
Mass Spectrometry Applications for Molecular Identification and Metabolite Profiling
Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight of S-(3-Aminopropyl)-D-cysteine and for identifying it within complex biological samples. When coupled with a separation technique like LC or GC, it provides powerful qualitative and quantitative capabilities.
Molecular Identification is achieved by measuring the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometers can determine the molecular formula of a compound with high accuracy. The fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), provides structural information that can confirm the identity of the analyte. chemguide.co.uk For peptides containing aminoethylated cysteine, a residue structurally similar to aminopropylcysteine, a characteristic neutral loss of 118 Da has been observed during fragmentation, which can serve as a diagnostic marker. nih.gov
Metabolite Profiling , or metabolomics, involves the comprehensive analysis of all small-molecule metabolites in a biological sample. plos.org LC-MS is a cornerstone technology in this field. nih.gov In untargeted metabolomics, LC-MS is used to generate a global snapshot of all detectable metabolites, which can then be compared between different sample groups (e.g., control vs. treated). mdpi.com This approach can reveal the presence and relative abundance of S-(3-Aminopropyl)-D-cysteine and related metabolites, providing insights into metabolic pathways and the biochemical impact of various stimuli. libretexts.orgnih.gov Stable-isotope tracing, where organisms are supplied with labeled precursors (e.g., ¹³C-cystine), can be combined with MS analysis to track the metabolic fate of these precursors and delineate the synthesis and catabolism pathways of compounds like S-(3-Aminopropyl)-D-cysteine. nih.gov
| Application | Technique | Key Information Provided |
|---|---|---|
| Molecular Identification | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement for molecular formula confirmation. |
| Structural Elucidation | Tandem MS (MS/MS) | Characteristic fragmentation patterns for structural confirmation. nih.gov |
| Quantitative Analysis | LC-MS/MS or GC-MS with Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | Precise and sensitive quantification, often using stable-isotope labeled internal standards. nih.gov |
| Metabolite Profiling | Untargeted LC-MS | Identification and relative quantification of the compound in a complex biological matrix. nih.govmdpi.com |
Future Directions and Emerging Research Avenues
Innovations in Stereoselective Synthetic Strategies for Complex Cysteine Derivatives
The synthesis of structurally complex and stereochemically pure cysteine derivatives is a formidable challenge in organic chemistry. Future research will undoubtedly focus on developing more efficient and highly selective synthetic methodologies. The controlled construction of the cysteine backbone and the introduction of diverse substituents are critical for accessing novel analogues with tailored properties.
Recent advancements have moved beyond classical methods, embracing modern catalytic systems to achieve high levels of stereocontrol. For instance, the use of chiral transition metal complexes, such as those involving Ni(II), has shown promise in the asymmetric synthesis of artificial β-aryl-substituted cysteine derivatives. researchgate.net These methods often proceed through intermediates where the amino acid is coordinated to the metal center, allowing for highly controlled bond formations. researchgate.netbeilstein-journals.org Another burgeoning area is the application of photoredox catalysis, which can enable novel bond-forming strategies under mild conditions. researchgate.net
Enzymatic synthesis represents a particularly green and efficient approach. the-innovation.org The use of enzymes, such as those from the reductase family, can facilitate the asymmetric synthesis of chiral fluorinated compounds with high enantioselectivity, a task that can be challenging for traditional chemical catalysts. the-innovation.org These biocatalytic methods are expected to play an increasingly important role in the synthesis of complex cysteine derivatives.
Table 1: Emerging Stereoselective Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Chiral Ni(II) Complex-Mediated Synthesis | Utilizes a chiral Ni(II)-Schiff base complex to direct the stereoselective functionalization of the amino acid side chain. researchgate.netbeilstein-journals.org | High diastereoselectivity and enantioselectivity; robust and bench-stable catalysts. researchgate.net |
| Photoredox-Catalyzed Reactions | Employs light-absorbing catalysts to generate reactive intermediates for bond formation under mild conditions. researchgate.net | Access to unique reaction pathways; high functional group tolerance. |
| Enzymatic Synthesis | Leverages the high stereospecificity of enzymes to catalyze the formation of chiral centers. the-innovation.org | Environmentally friendly; exceptional selectivity; operates under mild reaction conditions. the-innovation.org |
| Phase Transfer Catalysis | Involves the use of a phase transfer catalyst to facilitate reactions between reactants in different phases, such as the S-alkylation of cysteine derivatives. nih.gov | Mild reaction conditions; suitable for large-scale synthesis. nih.gov |
Elucidating Novel Biological Functions and Molecular Mechanisms
The incorporation of fluorine into organic molecules profoundly alters their physicochemical and biological properties. the-innovation.orgnumberanalytics.com The pentafluorobenzyl group in N-acetyl-S-(2,3,4,5,6-pentafluorobenzyl)-L-cysteine is expected to confer unique biological activities. Future research will be directed towards unraveling these functions and the underlying molecular mechanisms.
Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. walshmedicalmedia.comnih.gov This increased stability can prolong the biological half-life of molecules, a desirable trait for therapeutic agents. researchgate.net Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the molecule, influencing its interactions with biological targets such as enzymes and receptors. walshmedicalmedia.com For example, fluorinated amino acids have been shown to alter enzymatic activity and can be used to study enzyme kinetics. walshmedicalmedia.com
The introduction of fluorinated amino acids into peptides and proteins can also influence their conformation and stability. The unique interactions of fluorinated residues, such as arene-perfluoroarene stacking, can be exploited to program protein folding and engineer novel biomaterials. researchgate.net N-acetyl-S-(2,3,4,5,6-pentafluorobenzyl)-L-cysteine could serve as a valuable building block for creating peptides with enhanced proteolytic stability and unique binding properties. researchgate.net
Table 2: Potential Biological Effects of the Pentafluorobenzyl Moiety
| Property | Effect of Fluorination | Potential Biological Implication |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism, increasing resistance to degradation. walshmedicalmedia.comnih.gov | Enhanced pharmacokinetic profile and prolonged therapeutic effect of drugs. nih.gov |
| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and bioavailability. the-innovation.org | Improved absorption and distribution of drug candidates. |
| Receptor Binding | Alters electronic properties, potentially leading to stronger or more selective interactions with protein binding sites. walshmedicalmedia.comnih.gov | Development of more potent and specific enzyme inhibitors or receptor modulators. nih.gov |
| Protein Structure | Can induce specific secondary and tertiary structures in peptides and proteins through unique non-covalent interactions. researchgate.net | Engineering of proteins with enhanced stability and novel functions. researchgate.net |
Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Drug Discovery
The unique properties of N-acetyl-S-(2,3,4,5,6-pentafluorobenzyl)-L-cysteine position it as a versatile tool for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.
Chemical Biology: In chemical biology, this compound can be employed as a molecular probe to study complex biological systems. The presence of multiple fluorine atoms makes it an ideal candidate for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes in proteins without the background noise of ¹H NMR. walshmedicalmedia.com Furthermore, the cysteine moiety allows for its potential conjugation to biomolecules or surfaces. The N-acetyl group is a feature of mercapturic acids, which are products of the detoxification of xenobiotics, suggesting that this compound could be used to study these metabolic pathways. researchgate.net
Materials Science: The field of materials science can benefit from the incorporation of highly fluorinated building blocks. Fluorinated compounds are known for their unique properties, including high thermal stability and chemical resistance, which are leveraged in materials like fluoropolymers. numberanalytics.comman.ac.uk N-acetyl-S-(2,3,4,5,6-pentafluorobenzyl)-L-cysteine could be explored as a monomer or a surface-modifying agent to create novel materials with tailored properties. For instance, the modification of surfaces with fluorinated compounds can impart hydrophobicity. There is also growing interest in fluorinated graphene, where the electronic and physical properties of graphene are altered by fluorination. man.ac.uk
Drug Discovery: In drug discovery, this compound represents a valuable starting point for the development of new therapeutic agents. The N-acetylcysteine (NAC) backbone is a well-known drug itself, used as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning. termedia.plwebmd.com The addition of the pentafluorobenzyl group can be a strategy to enhance the therapeutic properties of NAC or to design new drugs targeting specific diseases. Fluorinated amino acids and their derivatives have been investigated as potential antiviral and anti-tumor agents. Given that derivatives of N-acetyl-S-benzyl-L-cysteine have been used in the preparation of potent HIV-1 protease inhibitors, the pentafluorinated analogue is a promising candidate for similar applications.
Q & A
Q. How can researchers structure a manuscript to highlight the significance of EC 261-738-9 in a crowded field of analogous compounds?
- Answer : Emphasize unique properties (e.g., selectivity, stability) in the abstract and introduction. Use comparative tables to benchmark performance against known compounds. In the discussion, contextualize findings within broader theoretical frameworks (e.g., structure-activity relationships) and propose testable hypotheses for future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
